molecular formula C7H4BrFN2 B1528977 7-Bromo-5-fluoro-1H-indazole CAS No. 1100214-35-4

7-Bromo-5-fluoro-1H-indazole

Cat. No. B1528977
CAS RN: 1100214-35-4
M. Wt: 215.02 g/mol
InChI Key: VZOXHKFHHCLLPN-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 . It is a white to yellow powder or crystal .


Synthesis Analysis

A practical synthesis of 1H-indazole has been presented in a study . The cyclization process is greatly affected by the hydrogen bond . A synthetic method of the fluoro-1H-indazole of the bromo-4 has also been documented .


Molecular Structure Analysis

The linear formula of this compound is C7H4BrFN2 . The InChI code is 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystal . It has a molecular weight of 215.02 . The storage temperature is 2-8°C in a sealed, dry environment .

Scientific Research Applications

Antimicrobial Enzyme Inhibition

7-Bromo-5-fluoro-1H-indazole, as part of the indazole family, is significant in the context of antimicrobial enzyme inhibition. Lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic activity, is inhibited by certain indazoles. This inhibition is crucial, as LPO is vital for the immune system and used in various industries like cosmetics and agriculture. Understanding the inhibitory effects of indazoles, including 7-Bromo-1H-indazole, on LPO could have important implications for health and various industrial applications (Köksal & Alım, 2018).

α-Glucosidase Inhibition and Antioxidant Activity

The indazole derivatives, including compounds similar to this compound, have shown significant α-glucosidase inhibitory effects. This inhibition is valuable in managing diseases like diabetes. Additionally, these compounds exhibit antioxidant activity, which is beneficial for preventing oxidative stress-related diseases. Their interaction with α-glucosidase and potential for therapeutic use in metabolic disorders is a notable area of research (Mphahlele et al., 2020).

Synthesis and Chemical Applications

This compound derivatives are key in synthesizing novel indazole scaffolds. These compounds are potent building blocks in palladium cross-coupling reactions, crucial for creating diverse chemical structures. Their role in enabling efficient and scalable synthesis of various indazole derivatives highlights their importance in medicinal chemistry and drug development (Cottyn et al., 2007).

Potential in Pharmacology and Drug Development

The structure of indazole derivatives, including this compound, is central to developing new pharmacological agents. These compounds have potential applications in creating inhibitors for various enzymes and receptors, which is essential for developing new therapeutic drugs. Research in this area could lead to significant advancements in treating various diseases (Lee et al., 2008).

Safety and Hazards

The safety information for 7-Bromo-5-fluoro-1H-indazole includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P264-P270-P301+P312-P330 , which involve washing thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if feeling unwell .

Biochemical Analysis

Biochemical Properties

7-Bromo-5-fluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular responses to external stimuli, thereby affecting various physiological processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can inhibit cell proliferation by downregulating genes involved in cell cycle progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with target proteins, leading to enzyme inhibition or activation. For instance, it can bind to the active site of kinases, thereby inhibiting their activity. This inhibition can result in the suppression of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, although it may undergo degradation under specific circumstances. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are particularly evident in in vitro studies, where the compound is exposed to cells over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can influence its activity and function, as its localization determines the accessibility to target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Additionally, the nuclear localization of this compound can affect gene expression by interacting with nuclear receptors and transcription factors .

properties

IUPAC Name

7-bromo-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOXHKFHHCLLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727079
Record name 7-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1100214-35-4
Record name 7-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-5-fluoro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-fluoro-6-methylaniline (5 g, 24.51 mmol) in hydrochloric acid (8 M, 22 mL, 176 mmol) at 0° C. was added a solution of sodium nitrite (1.78 g, 25.7 mmol) in water (ca. 5.5 mL) dropwise. After 10 min, the resulting solution was neutralized (pH 4-5) by addition of solid sodium acetate. The resulting solution was added to a solution of 2-methyl-2-propanethiol (2.76 mL, 24.5 mmol) in ethanol (57 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min. The resulting mixture was poured onto ice and the resulting mixture was extracted into diethyl ether (2×). The ethereal was washed with water, then brine, dried over magnesium sulfate, and concentrated. The resulting residue was dissolved in dimethylsulfoxide (14 mL) and transferred to a solution of potassium tert-butoxide (22 g, 196 mmol) in dimethylsulfoxide (140 mL) in a cool water bath (ca. 10° C.) via canula. The bath was removed and stirring continued for 30 min. The reaction mixture was poured onto ice/concentrated hydrochloric acid. The resulting mixture was extracted with dichloromethane (2×), washed with water (3×), then brine, dried over magnesium sulfate and concentrated. Prep HPLC gave 1.66 g (31.5%) as a pale solid. LC/MS (HPLC method 3): tR=2.337 min, 215.01(MH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.76 mL
Type
reactant
Reaction Step Four
Quantity
57 mL
Type
solvent
Reaction Step Four
Quantity
22 g
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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